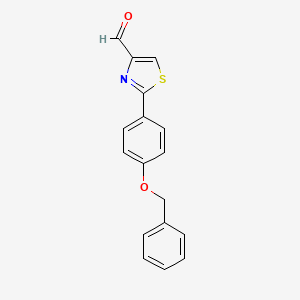

2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGYRLHBOMEIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CS3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693090 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-93-3 | |

| Record name | 2-[4-(Phenylmethoxy)phenyl]-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(4-Benzyloxy-phenyl)-thiazole-4-carbaldehyde (CAS No. 885278-93-3), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, outlines plausible synthetic routes with mechanistic justifications, and provides predicted spectroscopic data for characterization. Furthermore, it explores the significant role of the 2-aryl-thiazole-4-carbaldehyde scaffold in the development of novel therapeutic agents, particularly in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into numerous clinically approved drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][2] The 2-aryl-thiazole-4-carbaldehyde motif, in particular, serves as a versatile synthetic intermediate, offering three key points for diversification: the aryl ring, the thiazole core, and the reactive aldehyde functionality. This compound embodies this potential, combining the established biological relevance of the 2-phenylthiazole core with a protected phenol and a formyl group, making it an attractive starting point for library synthesis and lead optimization.[3]

Physicochemical and Handling Properties

A thorough understanding of the compound's properties is critical for its effective use in a research setting. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 885278-93-3 | [4] |

| Molecular Formula | C₁₇H₁₃NO₂S | [4] |

| Molecular Weight | 295.36 g/mol | [4] |

| Appearance | Pale yellow solid | [3] |

| IUPAC Name | 2-[4-(phenylmethoxy)phenyl]-1,3-thiazole-4-carbaldehyde | [4] |

| Storage Conditions | Store at 0-8 °C | [3] |

Safety and Handling: According to the Safety Data Sheet for this compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling.[5] Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the full Safety Data Sheet (SDS) from the supplier.

Synthetic Pathways and Methodologies

Proposed Synthetic Workflow

The synthesis can be envisioned in three primary stages:

-

Formation of the Thioamide: Preparation of 4-(benzyloxy)thiobenzamide from the corresponding nitrile or benzaldehyde.

-

Hantzsch Thiazole Synthesis: Cyclization of the thioamide with a 3-halo-2-oxopropanal equivalent to form the thiazole ring. A more practical approach involves using a precursor that can be readily converted to the 4-formyl group, such as ethyl 2-chloroacetoacetate, followed by subsequent transformations.

-

Final Functional Group Manipulation: Oxidation of a 4-hydroxymethyl group or formylation of the pre-formed thiazole ring to yield the target aldehyde. The most direct route involves the oxidation of the corresponding alcohol, (2-(4-(benzyloxy)phenyl)thiazol-4-yl)methanol, which is commercially available.[6]

Detailed Experimental Protocol (Route A: Oxidation)

This protocol is based on the likely final step in the manufacturing of the target compound, leveraging the commercially available alcohol precursor.[6] This method is often preferred due to its high selectivity and mild conditions.

Step 1: Oxidation of (2-(4-(Benzyloxy)phenyl)thiazol-4-yl)methanol

-

Reaction Setup: To a stirred solution of (2-(4-benzyloxy)phenyl)thiazol-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M), add activated manganese dioxide (MnO₂, ~10 eq). The use of a large excess of freshly activated MnO₂ is crucial for driving the reaction to completion.

-

Reaction Execution: Stir the resulting black suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the reaction solvent.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.[7]

Causality Behind Choices:

-

Solvent: Dichloromethane is a common choice as it is relatively inert and effectively solubilizes the organic substrate while being compatible with the solid oxidant.

-

Oxidant: MnO₂ is a mild and selective oxidant for allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid or side reactions with the thiazole ring.[7]

-

Purification: Filtration through Celite is a standard and effective method for removing fine solid particulates like MnO₂. Silica gel chromatography is the gold standard for purifying moderately polar organic compounds.

Spectroscopic Characterization

While a complete, published experimental spectrum for this specific molecule is elusive, a reliable prediction can be made based on data from structurally similar compounds and established spectroscopic principles.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted chemical shifts (δ) for the key protons and carbons of the target molecule.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |

| ¹H | ~10.1 - 9.9 | Aldehyde proton (CHO), singlet. Expected to be highly deshielded.[8] |

| ¹H | ~8.2 - 8.0 | Thiazole H-5 proton, singlet. The electron-withdrawing effect of the adjacent formyl group causes a significant downfield shift. |

| ¹H | ~7.9 - 7.7 | Aromatic protons on the phenyl ring ortho to the thiazole (2H, doublet). |

| ¹H | ~7.5 - 7.3 | Aromatic protons of the benzyl group (5H, multiplet). |

| ¹H | ~7.1 - 7.0 | Aromatic protons on the phenyl ring meta to the thiazole (2H, doublet). |

| ¹H | ~5.2 - 5.1 | Benzylic protons (-O-CH₂-Ph), singlet. |

| ¹³C | ~192 - 190 | Aldehyde carbonyl carbon (CHO).[8] |

| ¹³C | ~170 - 168 | Thiazole C-2 carbon, attached to the phenyl ring. |

| ¹³C | ~162 - 160 | Phenyl C-4 carbon, attached to the benzyloxy group. |

| ¹³C | ~155 - 153 | Thiazole C-4 carbon, attached to the aldehyde. |

| ¹³C | ~136 - 135 | Phenyl C-1 of the benzyl group. |

| ¹³C | ~130 - 127 | Aromatic carbons of the phenyl and benzyl rings. |

| ¹³C | ~125 - 123 | Thiazole C-5 carbon. |

| ¹³C | ~116 - 114 | Phenyl carbons ortho and meta to the benzyloxy group. |

| ¹³C | ~71 - 70 | Benzylic carbon (-O-CH₂-Ph). |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1705 - 1685 | Strong | Aldehyde C=O stretch (Conjugated) |

| ~1610, ~1580, ~1500 | Medium | C=C and C=N stretching vibrations of the aromatic and thiazole rings[9] |

| ~1250 | Strong | Aryl-O-C (ether) asymmetric stretch |

| ~1100 | Medium | C-O stretch of the benzyl ether |

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 295. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z 91) and cleavage of the thiazole ring.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate for synthesizing biologically active molecules.[3] The 2-phenylthiazole core is a well-established pharmacophore in modern drug discovery.

Anticancer Drug Development

Numerous studies have demonstrated the potent anticancer activity of 2-phenylthiazole derivatives.[2][10] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][11] The aldehyde group of the title compound is a key handle for derivatization, allowing for the synthesis of imines, hydrazones, and other functionalities that can modulate biological activity and target engagement.

Antifungal and Antimicrobial Agents

The 2-phenylthiazole scaffold is also present in potent antifungal agents.[12] These compounds often target lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[12] The aldehyde can be elaborated into structures that mimic the natural substrate of CYP51, leading to potent and selective inhibitors. Derivatives have also shown promise as antibacterial and anthelmintic agents.[13]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its constituent parts—the 2-phenylthiazole core, the protected phenol, and the reactive aldehyde—provide a robust platform for the synthesis of diverse compound libraries. The synthetic routes are accessible through well-established organic chemistry reactions, and the compound's structure can be reliably confirmed using standard spectroscopic techniques. Researchers in oncology, infectious diseases, and other therapeutic areas can utilize this building block to accelerate the discovery of novel, potent, and selective therapeutic agents.

References

- Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed.

- Safety Data Sheet - this compound. Combi-Blocks.

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central.

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.

- Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran.

- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. PubMed.

- Supporting Information for public

- Vilsmeier-Haack Reaction. Book chapter.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

- Supporting Information (SI) for Chemical Science. The Royal Society of Chemistry.

- Hantzsch Thiazole Synthesis. SynArchive.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- A Review On Thiazole As Anticancer Agents. Neliti.

- Hantzsch thiazole synthesis - laboratory experiment. YouTube.

- Thiazole synthesis. Organic Chemistry Portal.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Hantzsch thiazole synthesis.

- Supporting Information file. The Royal Society of Chemistry.

- A comprehensive review on Thiazole based Conjug

- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.

- A comprehensive review on Thiazole based Conjugates as Anti-cancer Agents.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Vilsmeier–Haack reaction. Wikipedia.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- Infrared and Raman spectroscopic studies of 2-hydroxy-3,4-dimethoxybenzaldehyde.

- Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. Google Patents.

- An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions.

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate.

- Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. Google Patents.

- 2-(4-(Benzyloxy)Phenyl)-N-(2-(Piperidinyl-1 base)Ethyl)The formamide preparation method and applications of thiazole 4.

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.

- Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis.

- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide. Semantic Scholar.

- An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1.

- IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d).

- Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave online.

- Synthesis of 2-(2-hydroxyphenyl)-benzothiazole.

- Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles.

- 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid. PubChem.

- United States Patent.

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 885279-89-0 Cas No. | (2-(4-(Benzyloxy)phenyl)thiazol-4-yl)methanol | Matrix Scientific [matrixscientific.com]

- 7. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular intermediates is paramount to the successful development of novel functional molecules. Among the vast array of heterocyclic scaffolds, the thiazole ring holds a position of significant importance due to its presence in numerous FDA-approved drugs and biologically active compounds.[1] 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde is a prime example of a meticulously designed synthetic building block, integrating three key functional motifs: a reactive carbaldehyde, a biologically significant 2-phenyl-thiazole core, and a protective benzyloxy group.

This compound serves as a versatile intermediate, primarily leveraged in the synthesis of pharmaceuticals and agrochemicals.[2] Its structure is a confluence of features that impart both chemical reactivity and the potential for diverse biological interactions. The aldehyde group acts as a crucial synthetic handle for elaboration into more complex structures, while the thiazole moiety is a well-established pharmacophore known for a wide spectrum of therapeutic activities, including anticancer and anti-inflammatory properties.[2][3][4] This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and applications, offering a comprehensive resource for researchers in drug discovery and materials science.

Core Physicochemical Characteristics

The utility of a chemical compound in synthetic and biological applications is fundamentally governed by its physicochemical properties. These parameters influence its solubility, stability, reactivity, and pharmacokinetic profile. The known properties of this compound are summarized below.

| Property | Value / Description | Source |

| CAS Number | 885278-93-3 | [2][5] |

| Molecular Formula | C₁₇H₁₃NO₂S | [2][5] |

| Molecular Weight | 295.36 g/mol | [2][5] |

| Appearance | Pale yellow solid | [2] |

| Purity | Typically ≥ 96% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

| Lipophilicity | The benzyloxy group enhances lipophilicity compared to analogues with more polar substituents like hydroxyl or amino groups.[6] | - |

Molecular Structure Visualization

The arrangement of the phenyl, thiazole, and benzyloxy groups dictates the molecule's steric and electronic properties.

Caption: Molecular structure of this compound.

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of 2,4-disubstituted thiazoles is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method. For this compound, a logical synthetic route involves the condensation of 4-(benzyloxy)thiobenzamide with a 3-halo-2-oxopropanal equivalent .

Caption: General synthetic workflow for the target compound.

Exemplary Synthesis Protocol

This protocol is a representative methodology based on standard procedures for thiazole synthesis.[7]

-

Preparation of 4-(Benzyloxy)thiobenzamide:

-

To a solution of 4-benzyloxybenzaldehyde (1.0 eq) in an anhydrous solvent like toluene, add Lawesson's reagent (0.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude thioamide by column chromatography or recrystallization.

-

-

Cyclocondensation to form the Thiazole Ring:

-

Dissolve the purified 4-(benzyloxy)thiobenzamide (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Add an equivalent of an α-halocarbonyl compound, such as 3-bromo-2-oxopropanal or a protected version thereof, to the solution.

-

Reflux the mixture for 3-6 hours. The reaction involves the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the carbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

After cooling, the product may precipitate. If not, the solvent is removed, and the residue is purified by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the final product, this compound.

-

Chemical Reactivity

The compound's reactivity is a composite of its three main functional groups:

-

Aldehyde Group: This is the most reactive site for synthetic elaboration. It readily undergoes nucleophilic addition reactions, Wittig reactions, and condensation with amines to form Schiff bases (imines), which are themselves valuable intermediates for generating diverse compound libraries.[8] It can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.

-

Thiazole Ring: As an aromatic heterocycle, the thiazole ring is relatively stable. The sulfur and nitrogen atoms can act as ligands for metal coordination. While the ring can undergo electrophilic aromatic substitution, the aldehyde group is electron-withdrawing, which deactivates the ring towards such reactions.

-

Benzyloxy Group: This ether linkage serves as a robust protecting group for the phenolic hydroxyl. Its primary role is to increase lipophilicity and prevent unwanted reactions at the phenolic oxygen.[6] It can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂/Pd-C) to unmask the phenol, enabling further functionalization at this position, a common strategy in late-stage drug modification.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile scaffold for building more complex molecules with potential therapeutic or material applications.[2]

Medicinal Chemistry Keystone

The thiazole nucleus is a privileged structure in drug discovery, known to impart a wide range of biological activities.[3][4][9] This compound serves as a starting point for developing novel agents targeting various diseases.

-

Anticancer and Anti-inflammatory Agents: The 2-phenyl-thiazole motif is present in numerous compounds investigated for anticancer and anti-inflammatory properties.[2] Researchers can utilize the aldehyde functionality to synthesize a library of imines, hydrazones, or other derivatives for high-throughput screening against cancer cell lines or inflammatory targets.

-

Neurodegenerative Disease Research: Structurally related benzothiazole derivatives have been designed as potent and selective monoamine oxidase B (MAO-B) inhibitors for potential use in treating Parkinson's disease.[10] The core structure of this compound provides a template that can be modified to explore inhibitors of similar neurological targets.

-

Antimicrobial Development: Thiazole derivatives have a long history as antimicrobial agents.[11] This scaffold can be elaborated to generate new compounds for testing against drug-resistant bacterial and fungal strains.

Caption: Role as a precursor in a typical drug discovery workflow.

Materials Science

The conjugated π-system spanning the phenyl and thiazole rings suggests potential utility in the development of organic materials. The aldehyde group can be used to polymerize or anchor the molecule to surfaces, making it a candidate for creating novel dyes, pigments, or organic semiconductors.[2][8]

Analytical Characterization Profile

unambiguous identification and quality control of this compound rely on standard spectroscopic techniques. While specific experimental data is proprietary to manufacturers, a predictive analysis based on its structure and data from analogous compounds provides a reliable characterization profile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) in the downfield region of δ 9.9-10.1 ppm. The thiazole proton will appear as a singlet around δ 8.2-8.5 ppm. The benzylic methylene protons (O-CH₂) should be visible as a sharp singlet around δ 5.1-5.4 ppm. The aromatic protons of the two phenyl rings will resonate as a series of doublets and multiplets between δ 6.9 and 8.0 ppm.[6][10][12]

-

¹³C NMR: The aldehyde carbon (C=O) is expected to have a chemical shift around δ 190-192 ppm. The carbons of the thiazole and phenyl rings will appear in the δ 110-165 ppm range. The benzylic carbon (O-CH₂) typically resonates around δ 70 ppm.[6][10][12]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display a strong, sharp absorption band characteristic of the aldehyde C=O stretch at approximately 1690-1710 cm⁻¹.

-

Bands corresponding to aromatic C=C stretching will be present in the 1450-1600 cm⁻¹ region.

-

The C-O-C ether stretch will be visible around 1220-1250 cm⁻¹.

-

Absorptions for the C=N and C-S bonds of the thiazole ring are also expected.[11][12][13]

-

-

Mass Spectrometry (MS):

Conclusion and Future Outlook

This compound is more than a mere chemical; it is a strategically designed platform for innovation. Its physicochemical properties make it a stable, versatile intermediate, while its chemical architecture provides multiple avenues for synthetic modification. The convergence of a reactive aldehyde handle, a privileged thiazole scaffold, and a modifiable benzyloxy group makes it an exceptionally valuable tool for researchers. Its application extends from the synthesis of potential new therapeutics for cancer, inflammation, and neurodegenerative disorders to the creation of novel organic materials. As the demand for sophisticated and functionally diverse molecules grows, the importance of such well-designed building blocks will continue to increase, paving the way for future discoveries in science and medicine.

References

- An, T. N. M., & Lee, K. D. (2014). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 35(3), 857-862.

- Cao, Z., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1246.

- ResearchGate. shows NMR spectral data (δ, ppm).

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4811.

- Kumar, R., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 8(41), 37685–37711.

- Supporting Information for a chemical synthesis publication.

- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).

- Supporting Information for Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications, 15(4), 378-385.

- Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1262, 133479.

- Investigation of Experimental and In Silico Physicochemical Properties of Thiazole-Pyridinium Anti-Acetylcholinesterase Derivatives with Potential Anti-Alzheimer's Activity. Pharmaceutical Sciences.

- Hassan, F. A., Saeed, Z. S., & Ahmad, S. M. (2011). Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. Al-Nahrain Journal of Science, 14(1), 1-6.

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.

- FooDB. Showing Compound Thiazole (FDB000907).

- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.

- Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1262, 133479.

- Al-Ostath, A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(48), 45963–45976.

- PubChem. Benzaldehyde, 4-(phenylmethoxy)-.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]

- 9. Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms | Al-Nahrain Journal of Science [anjs.edu.iq]

- 10. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. acgpubs.org [acgpubs.org]

- 13. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde: Molecular Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its molecular architecture, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its potential applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this versatile compound.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged five-membered heterocyclic motif containing both sulfur and nitrogen atoms. This structural unit is a cornerstone in numerous natural products and synthetic pharmaceuticals, including the antibiotic Penicillin and the vitamin Thiamine (Vitamin B1)[1]. The unique electronic properties of the thiazole ring, coupled with its ability to participate in various non-covalent interactions, make it an attractive scaffold for the design of biologically active molecules[1][2][3]. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties[1][2][4][5].

This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules. The presence of the reactive carbaldehyde group at the 4-position of the thiazole ring allows for a wide array of chemical transformations, making it a valuable precursor for creating diverse chemical libraries for drug screening. The 2-aryl substitution, specifically the 4-benzyloxyphenyl group, provides a handle for modulating the lipophilicity and steric bulk of the final compounds, which can significantly influence their pharmacokinetic and pharmacodynamic profiles[6]. This compound is particularly noted for its application in the development of novel agents targeting cancer and inflammatory diseases[7].

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a central thiazole ring, substituted at the 2-position with a 4-benzyloxyphenyl group and at the 4-position with a carbaldehyde (formyl) group.

The key physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₃NO₂S | [8] |

| Molecular Weight | 295.36 g/mol | [8] |

| CAS Number | 885278-93-3 | [8] |

| Appearance | Pale yellow solid | Chem-Impex |

| Alternate Name | 4-Thiazolecarboxaldehyde, 2-[4-(phenylmethoxy)phenyl]- | [8] |

The benzyloxy group enhances the lipophilicity of the molecule, which can be a critical factor in its ability to cross cellular membranes[6]. The aldehyde functional group is a versatile chemical handle for various synthetic transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the elaboration of the core structure into a diverse range of derivatives[2].

Synthesis of this compound: A Methodological Approach

Step 1: Hantzsch Thiazole Synthesis of [2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-methanol

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, involving the reaction of an α-haloketone with a thioamide. In this case, the required thioamide is 4-(benzyloxy)benzothioamide, and the α-haloketone is 1,3-dichloroacetone.

Experimental Protocol:

-

Preparation of 4-(Benzyloxy)benzothioamide: 4-(Benzyloxy)benzonitrile is treated with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent in a suitable solvent like toluene or pyridine. The reaction mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization. The causality behind this choice is the well-established thionation of nitriles or amides using these reagents to efficiently generate the corresponding thioamides.

-

Hantzsch Cyclization: To a solution of 4-(benzyloxy)benzothioamide (1 equivalent) in a solvent such as ethanol or isopropanol, 1,3-dichloroacetone (1.1 equivalents) is added. The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base like sodium bicarbonate solution. The resulting precipitate, [2-(4-benzyloxy-phenyl)-thiazol-4-yl]-methanol, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Mechanistic Insights: The Hantzsch synthesis proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The use of 1,3-dichloroacetone directly leads to the formation of the 4-(chloromethyl)thiazole intermediate, which is then hydrolyzed in situ or during the work-up to the corresponding 4-hydroxymethylthiazole derivative.

Caption: Hantzsch synthesis workflow for the precursor alcohol.

Step 2: Oxidation to this compound

The final step is the selective oxidation of the primary alcohol, [2-(4-benzyloxy-phenyl)-thiazol-4-yl]-methanol, to the corresponding aldehyde. A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation, as it is known to selectively oxidize allylic and benzylic-type alcohols[9].

Experimental Protocol:

-

Reaction Setup: [2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-methanol (1 equivalent) is dissolved in a suitable solvent like chloroform or dichloromethane. Activated manganese dioxide (5-10 equivalents by weight) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Causality and Mechanistic Insights: Manganese dioxide is a heterogeneous oxidizing agent, and the reaction occurs on the surface of the solid. The selectivity for the primary alcohol is high, leaving other functional groups in the molecule intact. This method is advantageous due to its mild conditions and simple work-up procedure.

Caption: Oxidation of the precursor alcohol to the final aldehyde.

Structural Characterization and Spectral Data Interpretation

The unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While the actual spectra are not provided in the search results, we can predict the expected spectral features based on the analysis of closely related structures[9][11][12].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the different types of protons and their connectivity in the molecule.

-

Aldehyde Proton: A characteristic singlet is expected in the downfield region, typically between δ 9.8 and 10.2 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.

-

Thiazole Proton: The proton at the 5-position of the thiazole ring (H-5) is expected to appear as a singlet around δ 8.0-8.3 ppm.

-

Aromatic Protons: The protons of the 4-benzyloxyphenyl group and the benzyl group will appear in the aromatic region (δ 6.9-7.9 ppm). The protons on the 4-benzyloxyphenyl ring will likely appear as two doublets due to para-substitution. The five protons of the benzyl group will show a more complex multiplet pattern.

-

Methylene Protons: The two protons of the benzylic methylene group (-OCH₂-) are expected to appear as a singlet around δ 5.1-5.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically between δ 185 and 195 ppm.

-

Thiazole Carbons: The carbons of the thiazole ring are expected to appear in the aromatic region, with C-2 and C-4 being more downfield (δ ~160-170 ppm) due to their attachment to heteroatoms and substituents, while C-5 will be more upfield.

-

Aromatic Carbons: The carbons of the two phenyl rings will appear in the typical aromatic region (δ ~115-160 ppm).

-

Methylene Carbon: The benzylic methylene carbon (-OCH₂-) is expected to appear around δ 70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

-

C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group.

-

C=N and C=C Stretches: Absorptions corresponding to the C=N and C=C stretching vibrations of the thiazole and phenyl rings are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong absorption band corresponding to the C-O stretching of the benzyl ether is expected around 1220-1260 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

Potential Applications in Drug Discovery and Materials Science

As a versatile synthetic intermediate, this compound is a valuable starting material for the synthesis of a wide range of compounds with potential biological activities and material properties.

Medicinal Chemistry Applications

The thiazole nucleus is a well-established pharmacophore in numerous clinically used drugs. Derivatives of 2-phenylthiazole have shown promise as anticancer, anti-inflammatory, and antimicrobial agents[1][4][5][13].

-

Anticancer Agents: The 2-phenylthiazole scaffold has been incorporated into compounds designed to inhibit various cancer-related targets. The aldehyde functionality of the title compound can be readily converted into various pharmacophoric groups, such as amides, hydrazones, and other heterocyclic rings, to explore structure-activity relationships (SAR) for potent and selective anticancer activity[13].

-

Anti-inflammatory Agents: Thiazole derivatives have been investigated as inhibitors of key enzymes in the inflammatory cascade. The ability to easily modify the 4-position of the thiazole ring allows for the optimization of interactions with the target protein's active site, potentially leading to the discovery of novel anti-inflammatory drugs[4].

Caption: Role of the title compound in a drug discovery workflow.

Materials Science Applications

The conjugated π-system of the 2-phenylthiazole core suggests potential applications in materials science. The unique electronic properties imparted by the thiazole ring can be harnessed in the development of novel organic materials, such as dyes and pigments[7]. The aldehyde functionality can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical reactivity and its potential as a building block for the synthesis of novel compounds with valuable biological and material properties. This guide has provided a detailed overview of its molecular structure, a plausible and well-reasoned synthetic pathway, and an interpretation of its expected spectral characteristics. The insights provided herein are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to further explore the rich chemical and biological landscape of thiazole derivatives.

References

- Subramanian, A. P., Samiyappan, R., Anitha, B., Ayyadurai, G. K., & Rajendran, J. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal.

- Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2565-2572.

- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

- PubMed. (n.d.). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents.

- Khan, I., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14158-14173.

- PubMed. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach.

- Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14.

- Khan, M. A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.

- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1459.

- Unsalan, O., et al. (2018). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Journal of Molecular Structure, 1157, 497-506.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.

- Deshmukh, M. B., et al. (2011). Solvent-free NaOH-Al2O3 supported synthesis of 1,3-diaryl-2-propene-1-ones. E-Journal of Chemistry, 8(2), 703-706.

- Al-Hamdani, A. A. S., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure, 1234, 130173.

- PubChemLite. (n.d.). 2-(dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde.

Sources

- 1. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 2. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde: A Predictive and Methodological Guide

Molecular Structure and Rationale for Spectroscopic Analysis

The structural integrity of synthetic intermediates is paramount in drug discovery and development. Spectroscopic analysis provides a definitive fingerprint of a molecule's constitution and purity. The target compound, 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde (Molecular Formula: C₁₇H₁₃NO₂S, Molecular Weight: 295.36 g/mol ), possesses several key structural features amenable to spectroscopic elucidation: a substituted phenyl ring, a benzyloxy ether linkage, a thiazole heterocycle, and an aldehyde functional group.[6] Each of these moieties will produce characteristic signals in NMR, IR, and MS analyses, allowing for unambiguous confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment. The expected chemical shifts (δ) in parts per million (ppm) are tabulated below.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. Similar aldehyde protons on heterocyclic rings are found in this region. |

| Thiazole-H | 8.1 - 8.3 | Singlet (s) | 1H | Protons on thiazole rings typically appear in the aromatic region, with their exact shift influenced by substituents.[2] |

| Phenyl-H (ortho to thiazole) | 7.8 - 8.0 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing effect of the thiazole ring. |

| Phenyl-H (ortho to benzyloxy) | 7.0 - 7.2 | Doublet (d) | 2H | These protons are shielded by the electron-donating effect of the benzyloxy group. |

| Benzyl-CH₂ | 5.1 - 5.3 | Singlet (s) | 2H | The methylene protons of the benzyl group are adjacent to an oxygen atom, causing a downfield shift. This is a characteristic peak for a benzyloxy moiety.[7] |

| Benzyl-Phenyl-H | 7.3 - 7.5 | Multiplet (m) | 5H | The five protons of the terminal phenyl ring will appear as a complex multiplet in the aromatic region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale and Comparative Insights |

| Aldehyde C=O | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. |

| Thiazole C=N | 165 - 170 | The carbon atom of the imine-like bond within the thiazole ring.[4] |

| Thiazole C-S | 150 - 155 | The carbon atom adjacent to the sulfur in the thiazole ring. |

| Phenyl C (para to thiazole) | 160 - 163 | This carbon is attached to the electron-donating benzyloxy group, leading to a downfield shift. |

| Thiazole C-CHO | 145 - 150 | The carbon of the thiazole ring bearing the aldehyde group. |

| Aromatic & Thiazole CHs | 115 - 138 | The remaining aromatic and thiazole carbons will appear in this range. Specific assignments would require 2D NMR techniques. |

| Benzyl-CH₂ | 69 - 72 | The methylene carbon of the benzyl group, shifted downfield by the adjacent oxygen.[7] |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

2D NMR (for validation): To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will display characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (aldehyde) | 2820-2850 and 2720-2750 | Medium | C-H stretch (Fermi doublet) |

| C=O (aldehyde) | 1680-1700 | Strong | C=O stretch |

| C=N (thiazole) | 1600-1630 | Medium | C=N stretch[8] |

| C=C (aromatic) | 1450-1600 | Medium to Strong | C=C stretch |

| C-O (ether) | 1230-1270 | Strong | Asymmetric C-O-C stretch |

| C-H (aromatic) | 3030-3100 | Medium | C-H stretch |

| C-H (alkane) | 2850-2960 | Medium | C-H stretch (from CH₂) |

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over a range of 4000 to 600 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the protonated molecular ion.

-

[M+H]⁺: Expected at a mass-to-charge ratio (m/z) of 296.07, corresponding to the molecular formula C₁₇H₁₄NO₂S⁺.

Under harsher ionization conditions like Electron Ionization (EI), a characteristic fragmentation pattern would emerge.

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment | Rationale |

| 295 | [M]⁺ | Molecular ion |

| 266 | [M-CHO]⁺ | Loss of the formyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group[9] |

| 194 | [M-C₇H₇]⁺ | Loss of the benzyl group |

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation (ESI-MS):

-

Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Acquire the spectrum in positive ion mode.

-

-

Instrumentation (EI-MS):

-

Introduce the sample (if sufficiently volatile) via a direct insertion probe into an EI source.

-

Acquire the spectrum with a standard electron energy of 70 eV.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment peaks. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Visualization of Key Structural Features

Diagrams are essential for visualizing the relationships between structure and spectroscopic data.

Molecular Structure with NMR Numbering

Caption: Molecular structure of this compound with key atoms for NMR discussion.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways for the target compound in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental principles, we have established a clear set of expectations for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The detailed experimental protocols provided herein offer a self-validating framework for researchers to acquire and interpret their own data, ensuring the confident structural confirmation of this important synthetic intermediate. The synthesis of this information underscores the power of predictive analysis in modern chemical research, enabling scientists to anticipate and interpret data with a high degree of confidence.

References

- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. [Link]

- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. [Link]

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.

- 2-(4-Benzyloxyphenyl)thiazole-4-carbaldehyde. Chem-Impex. [Link]

- Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.

- Synthesis and characterisation of 2-(4-thiazolyl)

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-nitrobenzamido)phenyl] benzothiazole. ScienceDirect. [Link]

- IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d).

- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv

- New 2-(2,4-Dihydroxyphenyl)benzimidazolines. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-(4-benzyloxy-phenyl)-thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The strategic approach detailed herein is grounded in established chemical principles and supported by field-proven insights to ensure reproducibility and high yields.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in the design of novel therapeutic agents. The target molecule, this compound, serves as a key intermediate in the synthesis of various compounds, including potential anti-cancer and anti-inflammatory agents. The benzyloxy-phenyl moiety offers opportunities for further functionalization and modulation of pharmacokinetic properties, while the carbaldehyde group provides a reactive handle for diverse chemical transformations.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with commercially available starting materials. The overall strategy involves the initial preparation of a key aldehyde intermediate, followed by its conversion to a thioamide, and culminating in the construction of the thiazole ring and subsequent introduction of the carbaldehyde functionality.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 4-Benzyloxybenzaldehyde

The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde via a Williamson ether synthesis. This reaction is crucial to prevent unwanted side reactions in subsequent steps.

Causality Behind Experimental Choices:

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the phenol. Its insolubility in some organic solvents can drive the reaction forward by removing the carbonate from the reaction equilibrium.

-

Solvent: Ethanol or dimethylformamide (DMF) are suitable polar aprotic solvents that facilitate the Sₙ2 reaction between the phenoxide and benzyl bromide.

-

Reaction Conditions: Refluxing the reaction mixture ensures a sufficient reaction rate without causing significant decomposition of the starting materials or product.

Experimental Protocol: Synthesis of 4-Benzyloxybenzaldehyde

| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |

| 4-Hydroxybenzaldehyde | 1.0 | 122.12 g/mol | 10.0 g |

| Benzyl Bromide | 1.05 | 171.04 g/mol | 14.7 g (10.2 mL) |

| Anhydrous K₂CO₃ | 2.5 | 138.21 g/mol | 28.3 g |

| Ethanol | - | - | 150 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol), anhydrous potassium carbonate (28.3 g, 204.7 mmol), and ethanol (150 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (14.7 g, 85.9 mmol) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from ethanol to yield 4-benzyloxybenzaldehyde as a white crystalline solid.[1][2]

Part 2: Thionation of 4-Benzyloxybenzaldehyde to 4-Benzyloxythiobenzamide

The conversion of the aldehyde to the corresponding thioamide is a critical step for the subsequent Hantzsch thiazole synthesis. The Kindler modification of the Willgerodt reaction provides a reliable method for this transformation.

Causality Behind Experimental Choices:

-

Reagents: Elemental sulfur serves as the sulfur source, and a secondary amine, such as morpholine, acts as both a reactant and a catalyst. The amine initially forms an enamine with the aldehyde, which then reacts with sulfur.

-

Solvent: A high-boiling polar aprotic solvent like pyridine or DMF is typically used to facilitate the reaction at elevated temperatures.

-

Reaction Conditions: Heating is necessary to drive the reaction, which involves the formation of several intermediates.

Experimental Protocol: Synthesis of 4-Benzyloxythiobenzamide (Kindler Modification)

| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |

| 4-Benzyloxybenzaldehyde | 1.0 | 212.24 g/mol | 10.0 g |

| Elemental Sulfur | 2.2 | 32.06 g/mol | 3.3 g |

| Morpholine | 2.2 | 87.12 g/mol | 9.0 g (9.0 mL) |

| Pyridine | - | - | 50 mL |

Procedure:

-

In a 100 mL round-bottom flask fitted with a reflux condenser, combine 4-benzyloxybenzaldehyde (10.0 g, 47.1 mmol), elemental sulfur (3.3 g, 103.6 mmol), and morpholine (9.0 g, 103.3 mmol).

-

Add pyridine (50 mL) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction mixture will typically turn dark red or brown.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing 200 mL of cold water.

-

The thioamide will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

The crude 4-benzyloxythiobenzamide can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Part 3: Construction of the Thiazole Ring and Formylation

The final stage of the synthesis involves the formation of the thiazole ring via the Hantzsch synthesis, followed by the introduction of the carbaldehyde group at the 4-position using the Vilsmeier-Haack reaction.

Caption: Key reactions for the formation of the final product.

Step 3a: Hantzsch Thiazole Synthesis of 2-(4-benzyloxyphenyl)thiazole

The Hantzsch synthesis is a classic and highly efficient method for constructing the thiazole ring by reacting a thioamide with an α-halocarbonyl compound.[3][4]

Causality Behind Experimental Choices:

-

α-Halocarbonyl Compound: 1,3-Dichloroacetone is a suitable reagent that, upon cyclization, can lead to a chloromethyl group at the 4-position of the thiazole, which can then be converted to the aldehyde. Alternatively, simpler α-haloketones like chloroacetone can be used to install a methyl group, which would require subsequent oxidation. For a more direct approach, an α-haloacetaldehyde equivalent can be employed.

-

Solvent: A polar solvent such as ethanol or acetone is typically used to dissolve the reactants.

Experimental Protocol: Synthesis of 2-(4-benzyloxyphenyl)thiazole

| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |

| 4-Benzyloxythiobenzamide | 1.0 | 243.33 g/mol | 5.0 g |

| 1,3-Dichloroacetone | 1.1 | 126.97 g/mol | 2.8 g |

| Ethanol | - | - | 50 mL |

Procedure:

-

Dissolve 4-benzyloxythiobenzamide (5.0 g, 20.5 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.

-

Add 1,3-dichloroacetone (2.8 g, 22.6 mmol) to the solution.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

-

The crude 2-(4-benzyloxyphenyl)-4-(chloromethyl)thiazole can be used in the next step without further purification, or it can be purified by column chromatography.

Note: The chloromethyl group can be converted to the aldehyde via various methods, such as the Sommelet reaction or by oxidation.

Step 3b: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The 2-(4-benzyloxyphenyl)thiazole intermediate is sufficiently electron-rich to undergo electrophilic substitution at the 4-position.

Causality Behind Experimental Choices:

-

Vilsmeier Reagent: The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It acts as the electrophile in the formylation reaction.

-

Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent decomposition. The subsequent formylation reaction is also typically carried out at low to ambient temperatures.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |

| 2-(4-benzyloxyphenyl)thiazole | 1.0 | 267.34 g/mol | 5.0 g |

| Phosphorus Oxychloride (POCl₃) | 3.0 | 153.33 g/mol | 8.6 g (5.2 mL) |

| N,N-Dimethylformamide (DMF) | - | - | 25 mL |

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (25 mL) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (8.6 g, 56.1 mmol) dropwise to the DMF, ensuring the temperature remains below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 2-(4-benzyloxyphenyl)thiazole (5.0 g, 18.7 mmol) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Characterization Data

The final product and intermediates should be characterized using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the aldehyde).

-

Melting Point: To assess the purity of the crystalline product.

Conclusion

This in-depth technical guide outlines a reliable and scalable synthetic pathway for this compound. By carefully selecting reagents and controlling reaction conditions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis of this and related thiazole derivatives.

References

- Onyango, M. O., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2831. [Link]

- Organic Chemistry Portal.

- Pop, A., et al. (2021).

- SynArchive. Hantzsch Thiazole Synthesis. [Link]

- Organic Chemistry Portal. Synthesis of thiazoles. [Link]

- J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

- Rajput, A. P. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-Arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374-1380. [Link]

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- NROChemistry. Vilsmeier-Haack Reaction. [Link]

- Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

Sources

- 1. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. jk-sci.com [jk-sci.com]

The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry and its Role in Biological Activity

A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of medicinal chemistry's most valuable scaffolds. Its unique physicochemical properties and versatile reactivity have made it a cornerstone in the development of a multitude of therapeutic agents. The thiazole nucleus is present in numerous FDA-approved drugs, demonstrating its clinical significance across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the pivotal role of the thiazole ring in conferring biological activity. We will explore its fundamental physicochemical attributes, delve into its mechanistic roles in key therapeutic areas, present detailed experimental protocols for its evaluation, and provide insights into the structure-activity relationships that govern its efficacy.

Introduction: The Enduring Significance of the Thiazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to drug discovery, with nearly 75% of FDA-approved small-molecule drugs featuring one or more such rings.[6] Among these, the thiazole, or 1,3-thiazole, stands out as a "privileged structure" due to its ability to interact with a diverse array of biological targets. Its historical significance is rooted in nature, most notably as a crucial component of thiamine (Vitamin B1). However, its true value has been realized in synthetic medicinal chemistry, where it has been incorporated into blockbuster drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib.[2][6] This guide aims to deconstruct the success of the thiazole ring, providing a technical and practical framework to understand and leverage its properties in modern drug design.

Physicochemical and Structural Attributes of the Thiazole Ring

The biological versatility of the thiazole ring is a direct consequence of its distinct electronic and structural characteristics. Understanding these properties is fundamental to rational drug design.

Aromaticity, Electron Distribution, and Reactivity

Thiazole is an aromatic heterocycle that satisfies Hückel's rule, with the delocalization of a lone pair of electrons from the sulfur atom completing the 6 π-electron system.[6] This aromaticity confers stability to the ring. The presence of the electronegative nitrogen atom and the sulfur atom creates a unique electron distribution, making the C2 position electron-deficient and a primary site for nucleophilic attack.[6] The ring's pi-electrons and heteroatoms can engage in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking, and hydrophobic interactions, which are critical for binding to biological targets.[7]

Role as a Bioisostere and Pharmacophore

The thiazole ring is often employed as a bioisostere for other aromatic systems, such as phenyl, pyridine, or thiophene rings. This substitution can modulate a compound's physicochemical properties, improve its metabolic stability, or enhance its binding affinity without drastically altering its core structure. More importantly, the thiazole ring itself frequently acts as a key pharmacophore—the essential structural unit responsible for a drug's biological activity—by providing the precise spatial arrangement of heteroatoms required for target interaction.[1][6]

Key Physicochemical Properties Influencing Pharmacokinetics

The overall pharmacokinetic profile of a drug is heavily influenced by its physicochemical properties. The thiazole moiety can be strategically modified to optimize these parameters.

| Property | Typical Value/Characteristic | Significance in Drug Design |